methyl 3-[(2,3-dimethoxybenzoyl)amino]-2-thiophenecarboxylate
Overview
Description
Methyl 3-[(2,3-dimethoxybenzoyl)amino]-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a carboxylate group and an amide linkage to a 2,3-dimethoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2,3-dimethoxybenzoyl)amino]-2-thiophenecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 2-thiophenecarboxylic acid.
Formation of Amide Linkage: The 2,3-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This acid chloride is then reacted with 2-amino-2-thiophenecarboxylic acid in the presence of a base such as triethylamine (TEA) to form the amide linkage.
Esterification: The resulting amide is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the esterification step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,3-dimethoxybenzoyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups in the compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups on the benzoyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amide and ester derivatives.
Substitution: Substituted benzoyl derivatives with various functional groups.
Scientific Research Applications
Methyl 3-[(2,3-dimethoxybenzoyl)amino]-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 3-[(2,3-dimethoxybenzoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s amide and ester functionalities allow it to participate in hydrogen bonding and other interactions with biological molecules. Its thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate: Similar structure but with a benzoate moiety instead of a thiophene ring.
Methyl 3-[(2,3-dimethoxybenzoyl)amino]-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 3-[(2,3-dimethoxybenzoyl)amino]-2-thiophenecarboxylate is unique due to its combination of a thiophene ring and a 2,3-dimethoxybenzoyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in its analogs with different heterocyclic rings.
Properties
IUPAC Name |
methyl 3-[(2,3-dimethoxybenzoyl)amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-19-11-6-4-5-9(12(11)20-2)14(17)16-10-7-8-22-13(10)15(18)21-3/h4-8H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDXHRRQOUJTRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(SC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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